molecular formula C28H26N4O3 B292401 Ethyl 1-(4-ethoxyphenyl)-5,7-diphenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate

Ethyl 1-(4-ethoxyphenyl)-5,7-diphenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate

Cat. No. B292401
M. Wt: 466.5 g/mol
InChI Key: IMHXXZBQTCMOLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1-(4-ethoxyphenyl)-5,7-diphenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate, commonly known as EDP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. EDP belongs to the family of triazolopyrimidine derivatives and has been shown to exhibit promising biological activities, making it a potential candidate for drug development.

Mechanism of Action

The exact mechanism of action of EDP is not fully understood, but several studies have suggested that it exerts its biological activities through the inhibition of various enzymes and signaling pathways. EDP has been shown to inhibit the activity of topoisomerase II, an enzyme that plays a critical role in DNA replication and transcription. Additionally, EDP has been reported to inhibit the activation of the NF-κB signaling pathway, which is involved in the regulation of inflammatory responses.
Biochemical and Physiological Effects:
EDP has been shown to exhibit several biochemical and physiological effects, including the induction of apoptosis, inhibition of cell proliferation, and modulation of immune responses. Several studies have reported that EDP induces apoptosis in cancer cells through the activation of caspase-3 and caspase-9, which are key enzymes involved in the apoptotic pathway. EDP has also been shown to inhibit cell proliferation by arresting the cell cycle at the G2/M phase. Additionally, EDP has been reported to modulate immune responses by regulating the production of cytokines and chemokines.

Advantages and Limitations for Lab Experiments

One of the main advantages of using EDP in lab experiments is its potent biological activity, which makes it an ideal candidate for drug development. Additionally, the synthesis method of EDP is relatively straightforward and can be achieved through a simple one-pot procedure. However, one of the limitations of using EDP in lab experiments is its low solubility in water, which can hinder its bioavailability and limit its therapeutic efficacy.

Future Directions

There are several future directions for the research and development of EDP. One potential direction is the optimization of the synthesis method to improve the yield and purity of the compound. Additionally, further studies are needed to elucidate the exact mechanism of action of EDP and its potential therapeutic applications. Furthermore, the development of novel formulations and delivery systems for EDP could improve its bioavailability and enhance its therapeutic efficacy. Overall, the potential of EDP as a therapeutic agent warrants further investigation and development.

Synthesis Methods

The synthesis of EDP involves the reaction of 4-ethoxybenzaldehyde with diphenylacetonitrile, followed by the addition of hydrazine hydrate and ethyl acetoacetate. The resulting product is then subjected to cyclization to yield EDP. The synthesis method is relatively straightforward and can be achieved through a simple one-pot procedure.

Scientific Research Applications

EDP has been extensively studied for its potential therapeutic applications, including its use as an anticancer agent, antifungal agent, and antiviral agent. Several studies have reported the potent cytotoxic activity of EDP against various cancer cell lines, including breast, lung, and colon cancer cells. EDP has also been shown to exhibit antifungal activity against Candida albicans and Aspergillus niger. Additionally, EDP has been reported to possess antiviral activity against the hepatitis C virus.

properties

Molecular Formula

C28H26N4O3

Molecular Weight

466.5 g/mol

IUPAC Name

ethyl 1-(4-ethoxyphenyl)-5,7-diphenyl-5H-[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate

InChI

InChI=1S/C28H26N4O3/c1-3-34-23-17-15-22(16-18-23)32-28-29-24(20-11-7-5-8-12-20)19-25(21-13-9-6-10-14-21)31(28)26(30-32)27(33)35-4-2/h5-19,25H,3-4H2,1-2H3

InChI Key

IMHXXZBQTCMOLV-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)N2C3=NC(=CC(N3C(=N2)C(=O)OCC)C4=CC=CC=C4)C5=CC=CC=C5

Canonical SMILES

CCOC1=CC=C(C=C1)N2C3=NC(=CC(N3C(=N2)C(=O)OCC)C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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